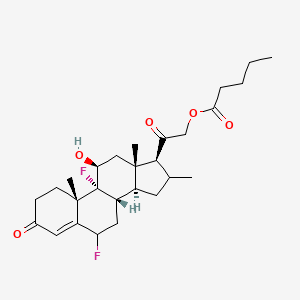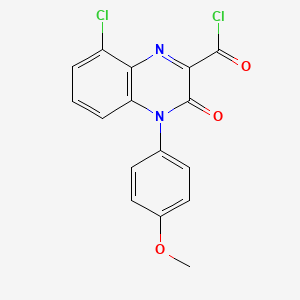
Des-(2-cyclohexane-1,3-dione) Fenquinotrione Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Des-(2-cyclohexane-1,3-dione) Fenquinotrione Chloride is a chemical compound used primarily as an intermediate in the synthesis of Fenquinotrione, a herbicide commonly used in soybean and cotton cultures . Fenquinotrione is known for its effectiveness in controlling ALS-resistant broad-leaf weeds in paddy fields .
Méthodes De Préparation
The synthesis of Des-(2-cyclohexane-1,3-dione) Fenquinotrione Chloride involves several steps. One common method includes the use of simple reagents like Dimethyl amino pyridine (DMAP) to bring about the rearrangement of the enol ester to the final triketone molecule . The synthetic route typically involves the preparation of cyclohexane-1,3-dione derivatives, which are then further processed to obtain the desired compound .
Analyse Des Réactions Chimiques
Des-(2-cyclohexane-1,3-dione) Fenquinotrione Chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Des-(2-cyclohexane-1,3-dione) Fenquinotrione Chloride has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of Des-(2-cyclohexane-1,3-dione) Fenquinotrione Chloride involves the inhibition of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for the biosynthesis of essential plant molecules . By inhibiting this enzyme, the compound disrupts the metabolic pathways in plants, leading to their eventual death.
Comparaison Avec Des Composés Similaires
Des-(2-cyclohexane-1,3-dione) Fenquinotrione Chloride is unique due to its specific structure and mode of action. Similar compounds include:
Sulcotrione: Another herbicide that inhibits HPPD but has a different chemical structure.
Mesotrione: Similar in function but differs in its molecular composition.
Tembotrione: Also inhibits HPPD but has unique structural features.
These compounds share a common mode of action but differ in their chemical structures and specific applications.
Propriétés
Formule moléculaire |
C16H10Cl2N2O3 |
|---|---|
Poids moléculaire |
349.2 g/mol |
Nom IUPAC |
8-chloro-4-(4-methoxyphenyl)-3-oxoquinoxaline-2-carbonyl chloride |
InChI |
InChI=1S/C16H10Cl2N2O3/c1-23-10-7-5-9(6-8-10)20-12-4-2-3-11(17)13(12)19-14(15(18)21)16(20)22/h2-8H,1H3 |
Clé InChI |
DVEVEDDQYJEOJV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N2C3=C(C(=CC=C3)Cl)N=C(C2=O)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-N-[1-(3-Hydroxy-3-methylbutanamido)-1-oxo-3-phenylpropan-2yl]pyrazine-2-carboxamide](/img/structure/B13438935.png)

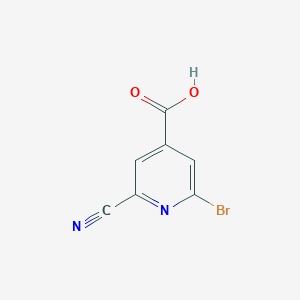
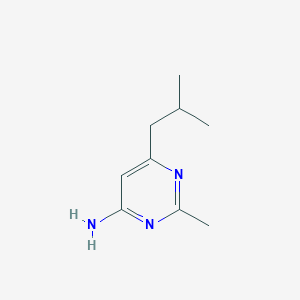

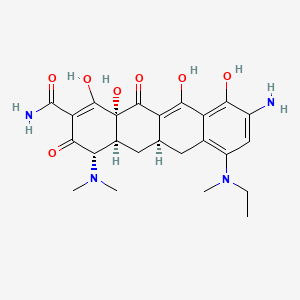
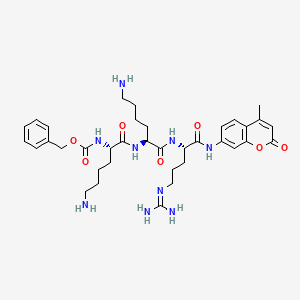
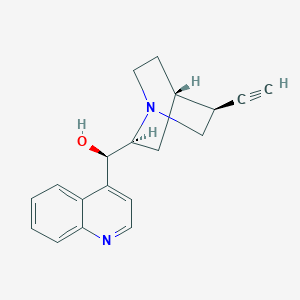
![1-(3-Cyclopropyl-5-Methyl-1h-Pyrazol-4-Yl)-7-(3,5-Dimethyl-1,2-Oxazol-4-Yl)-8-Methoxy-5h-Pyrido[4,3-B]indole](/img/structure/B13438983.png)

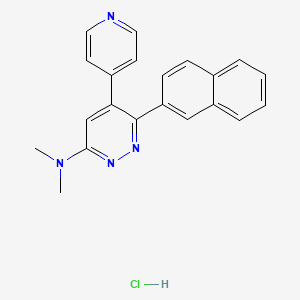

![5-[9-[3-(3,5-Difluorophenyl)sulfanylpropyl]-5,6,7,8-tetrahydrocarbazol-3-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B13439009.png)
